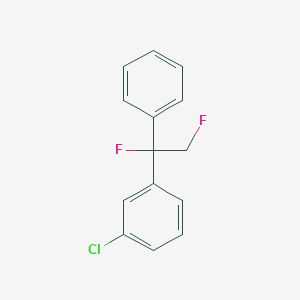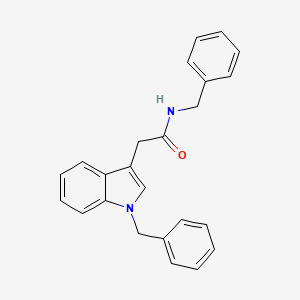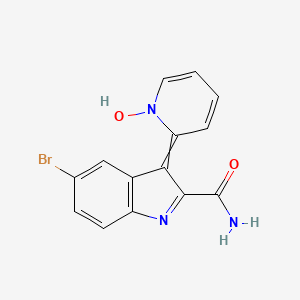
5-Bromo-3-(1-hydroxypyridin-2(1H)-ylidene)-3H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(1-hydroxypyridin-2(1H)-ylidene)-3H-indole-2-carboxamide is a complex organic compound that features both indole and pyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(1-hydroxypyridin-2(1H)-ylidene)-3H-indole-2-carboxamide typically involves a multi-step process. One common method includes the bromination of a precursor compound followed by a series of reactions to introduce the hydroxypyridinylidene and carboxamide groups. The reaction conditions often require the use of specific reagents such as i-PrMgCl⋅LiCl for Br/Mg exchange, followed by the addition of an electrophile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-(1-hydroxypyridin-2(1H)-ylidene)-3H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypyridinylidene group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles using reagents like sodium alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine for bromination, formaldehyde and secondary amines for aminomethylation, and i-PrMgCl⋅LiCl for Br/Mg exchange .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
5-Bromo-3-(1-hydroxypyridin-2(1H)-ylidene)-3H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Mecanismo De Acción
The mechanism of action for 5-Bromo-3-(1-hydroxypyridin-2(1H)-ylidene)-3H-indole-2-carboxamide involves its interaction with molecular targets in biological systems. The hydroxypyridinylidene group can chelate metal ions, making it useful in medicinal applications such as iron chelation therapy .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethyl-3-hydroxypyridin-4-one (Deferiprone): Another iron chelator used clinically.
Desferrioxamine: A well-known iron chelator.
Deferasirox: Another iron chelator used in clinical settings.
Uniqueness
5-Bromo-3-(1-hydroxypyridin-2(1H)-ylidene)-3H-indole-2-carboxamide is unique due to its combination of indole and pyridine moieties, which provides distinct chemical and biological properties compared to other iron chelators.
Propiedades
Número CAS |
58350-30-4 |
|---|---|
Fórmula molecular |
C14H10BrN3O2 |
Peso molecular |
332.15 g/mol |
Nombre IUPAC |
5-bromo-3-(1-hydroxypyridin-2-ylidene)indole-2-carboxamide |
InChI |
InChI=1S/C14H10BrN3O2/c15-8-4-5-10-9(7-8)12(13(17-10)14(16)19)11-3-1-2-6-18(11)20/h1-7,20H,(H2,16,19) |
Clave InChI |
ZPQCZRLJTKWJAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C3=C(C=CC(=C3)Br)N=C2C(=O)N)N(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)
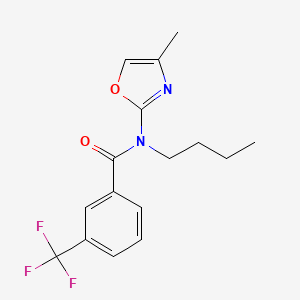
![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)

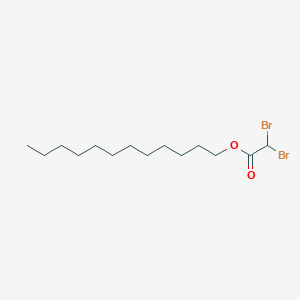


![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)



